N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide
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Overview
Description
N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE is a complex organic compound that features a xanthene core structure with a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves the condensation of 9H-xanthene-9-carbohydrazide with an aldehyde or ketone derivative of 5-(3-bromophenyl)-2-furyl. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Bromo-2-hydroxy-3-iodobenzylidene)-9H-xanthene-9-carbohydrazide
- (E)-N-(3-bromobenzylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’~9~-{(E)-1-[5-(3-BROMOPHENYL)-2-FURYL]METHYLIDENE}-9H-XANTHENE-9-CARBOHYDRAZIDE is unique due to its specific combination of a xanthene core with a bromophenyl-furyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H17BrN2O3 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3-bromophenyl)furan-2-yl]methylideneamino]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C25H17BrN2O3/c26-17-7-5-6-16(14-17)21-13-12-18(30-21)15-27-28-25(29)24-19-8-1-3-10-22(19)31-23-11-4-2-9-20(23)24/h1-15,24H,(H,28,29)/b27-15+ |
InChI Key |
NGMLPRUGLNOWRP-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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